molecular formula C19H20F3N3O5 B613010 H-Phe-NHNH-Z Tfa CAS No. 19046-94-7

H-Phe-NHNH-Z Tfa

Cat. No.: B613010
CAS No.: 19046-94-7
M. Wt: 427.38
InChI Key: FIVBNOLPHKMLLF-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-NHNH-Z Tfa: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is commonly used in the design and synthesis of bioactive molecules and serves as an intermediate in various chemical and biological research processes.

Scientific Research Applications

H-Phe-NHNH-Z Tfa has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Safety and Hazards

H-Phe-NHNH-Z Tfa is intended for R&D use only and not for medicinal, household, or other use . In case of inhalation, it is advised to move the victim to fresh air and give oxygen if breathing is difficult . If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H-Phe-NHNH-Z Tfa typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the desired amino acid onto a functionalized polystyrene resin. Sequential deprotections of the N-terminal protecting group and amide coupling reactions yield a resin-bound, protected peptide of the desired sequence . The hydrazine incorporated resin is reacted with Fmoc-Gly-OH (1.5 mmol) with N,N’-diisopropylcarbodiimide (DIPCI, 1.5 mmol) and HOBt·H2O (1.5 mmol) in DMF at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: H-Phe-NHNH-Z Tfa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of H-Phe-NHNH-Z Tfa involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways. These interactions are crucial for its bioactivity and therapeutic potential .

Comparison with Similar Compounds

    H-Phe-NHNH-Z: A closely related compound with similar structural features and applications.

    Peptide Hydrazides: Widely used as thioester equivalents in the chemical synthesis of proteins.

Uniqueness: H-Phe-NHNH-Z Tfa stands out due to its trifluoroacetic acid (Tfa) component, which enhances its stability and solubility. This unique feature makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl N-[[(2S)-2-amino-3-phenylpropanoyl]amino]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3.C2HF3O2/c18-15(11-13-7-3-1-4-8-13)16(21)19-20-17(22)23-12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15H,11-12,18H2,(H,19,21)(H,20,22);(H,6,7)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVBNOLPHKMLLF-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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